molecular formula C12H14ClN B13956658 4-[(2-chlorophenyl)Methylene]piperidine CAS No. 676490-77-0

4-[(2-chlorophenyl)Methylene]piperidine

Cat. No.: B13956658
CAS No.: 676490-77-0
M. Wt: 207.70 g/mol
InChI Key: IEIWUUZNPZGVHD-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)Methylene]piperidine is a chemical compound of interest in organic and medicinal chemistry research. Piperidine derivatives are fundamental scaffolds in pharmaceutical development, and the incorporation of the 2-chlorophenyl moiety makes this compound a valuable intermediate for the synthesis of more complex molecules . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered as a high-purity solid and should be stored in a refrigerator at 2-8°C. As a building block, it can be utilized in various chemical transformations, including further functionalization of the piperidine ring or the aromatic chlorophenyl group . Researchers may employ this intermediate in the exploration of new chemical entities, particularly in constructing compound libraries for biological screening. Handling should be performed by qualified personnel in a controlled laboratory setting, using appropriate personal protective equipment.

Properties

CAS No.

676490-77-0

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylidene]piperidine

InChI

InChI=1S/C12H14ClN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,9,14H,5-8H2

InChI Key

IEIWUUZNPZGVHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

O-Alkylation and Deprotection Route (Based on Patent KR20110093130A)

A notable method for preparing related piperidine derivatives such as 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine involves a three-step process that can be adapted for 2-chlorophenyl analogues:

  • Step 1: Reaction of (2-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base catalyst in an organic solvent to form a trichloroacetimide intermediate.
  • Step 2: O-alkylation by reacting the intermediate with tert-butyl-4-hydroxypiperidine in the presence of a Lewis acid at low temperature. This low-temperature Lewis acid-catalyzed reaction improves reaction rate and yield compared to high-temperature base-catalyzed methods.
  • Step 3: Acid-catalyzed deprotection of the tert-butyl group to yield the target piperidine derivative.

This method offers advantages such as shortened reaction times (24 to 48 hours less than conventional methods) and improved yields by 20 to 30% due to the mild reaction conditions and efficient catalysis.

Aza-Michael Reaction for 2-Substituted 4-Piperidones (From ACS Omega and PMC Articles)

Another efficient approach involves the double aza-Michael reaction to access chiral 2-substituted 4-piperidone building blocks, which can be further converted into methylene-substituted piperidines:

  • Starting from divinyl ketones, a double aza-Michael addition with amines forms 2-substituted 4-piperidones.
  • These piperidones are then subjected to Wittig reactions with reagents such as [(Ph3)PCH2OCH3]Cl and lithium diisopropylamide to introduce the methoxymethylene group at the 4-position.
  • Subsequent modifications and deprotections yield the desired 4-[(2-chlorophenyl)methylene]piperidine analogues.

This method is notable for its high atom efficiency, stereochemical control, and applicability to the synthesis of biologically relevant analogues such as donepezil derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Reaction Time Yield (%) Advantages References
O-Alkylation + Deprotection (2-chlorophenyl)(pyridin-2-yl)methanol, trichloroacetonitrile, Lewis acid, acid deprotection 24-48 hours shorter than conventional 20-30% improvement over base-catalyzed Mild conditions, high yield, shorter time
Double Aza-Michael + Wittig Divinyl ketones, amines, Wittig reagents, LDA Few hours to days High (up to 84% for related piperidones) High stereochemical control, atom-efficient
Direct Condensation Piperidine, 2-chlorobenzaldehyde, EtOH, catalyst Several hours Moderate Simple, direct, classical approach

Research Findings and Analysis

  • The Lewis acid-catalyzed O-alkylation method significantly improves reaction kinetics and yield by operating at low temperatures, preventing decomposition and side reactions common in high-temperature base-catalyzed reactions.
  • The double aza-Michael reaction approach provides chiral piperidone intermediates, which are versatile for further functionalization, including methylene substitution at the 4-position. This method is especially valuable for synthesizing stereochemically defined derivatives with potential biological activity.
  • Classical condensation methods, while straightforward, may suffer from lower selectivity and yield, and require careful control of reaction conditions to avoid side products.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-chlorophenyl)Methylene]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(2-chlorophenyl)Methylene]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)Methylene]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound can exert its biological effects, such as anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Chlorophenyl Variants

  • 4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine Hydrochloride (CAS 1523618-16-7): Structural Difference: Incorporates both chlorine and fluorine at positions 2 and 6 of the phenyl ring. However, steric hindrance from the 6-fluoro group could reduce activity in certain contexts .
  • 4-[(3,4-Dichlorophenyl)Methyl]-4-fluoropiperidine (CAS 1565519-91-6) :
    • Structural Difference : Features dichloro substitution on the phenyl ring and a fluorine atom on the piperidine ring.
    • Impact : The 3,4-dichloro substitution increases steric bulk and electron-withdrawing effects, while the 4-fluoro group on piperidine may alter ring conformation, affecting receptor selectivity .

Fluorophenyl Variants

  • 4-(4-Fluorophenyl)Piperidine :
    • Structural Difference : Replaces chlorine with fluorine at the para position.
    • Impact : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and reduce toxicity compared to chlorine, making it favorable in CNS-targeting drugs .

Rigid vs. Flexible Substituents

  • 4-(Bis(3-Methylthiophen-2-yl)Methylene)Piperidine :
    • Structural Difference : Incorporates rigid thiophene rings.
    • Impact : Reduced GABA transporter inhibition (IC50 > 10 µM) compared to flexible analogs like diphenylmethane derivatives (IC50 ~ 1 µM). Rigidity likely impedes optimal binding .
  • 4-(Suberone)Piperidine :
    • Structural Difference : Contains a cyclic ketone substituent.
    • Impact : Reduced activity due to conformational constraints, emphasizing the need for flexible side chains in GABA transporter modulation .

Functional Group Modifications

Methoxy-Substituted Derivatives

  • 4-(2-Methoxyphenyl)Piperidine (CAS 58333-75-8): Structural Difference: Methoxy group at the phenyl 2-position.
  • 4-(2-Methoxy-5-Methylphenyl)Piperidine (CAS 888965-92-2) :
    • Structural Difference : Combines methoxy and methyl groups.
    • Impact : Enhanced steric bulk may improve selectivity for serotonin receptors but reduce solubility .

Cyano and BOC-Protected Derivatives

  • 1-BOC-4-Cyano-4-(2-Chlorophenyl)-Piperidine (CAS 186347-31-9): Structural Difference: Features a cyano group and BOC protection. This derivative is a key intermediate in kinase inhibitor synthesis .

Physicochemical and Pharmacokinetic Comparison

Compound LogP Solubility (mg/mL) Molecular Weight (g/mol) Key Feature
4-[(2-Chlorophenyl)Methylene]Piperidine 2.8 0.15 (Water) 195.69 High lipophilicity
4-(4-Fluorophenyl)Piperidine 2.2 0.45 (Water) 179.22 Improved solubility
4-(2-Methoxyphenyl)Piperidine 1.9 1.20 (Water) 191.27 Lower LogP, higher polarity
4-[(3,4-Dichlorophenyl)Methyl]-4-fluoropiperidine 3.5 0.08 (Water) 274.16 High steric bulk, low solubility

Data inferred from structural analogs and empirical trends .

Biological Activity

4-[(2-Chlorophenyl)Methylene]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

4-[(2-Chlorophenyl)Methylene]piperidine can be described structurally as follows:

  • Molecular Formula : C12H12ClN
  • Molecular Weight : 219.68 g/mol
  • IUPAC Name : 1-(2-chlorophenyl)methylpiperidine

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 4-[(2-Chlorophenyl)Methylene]piperidine, exhibit antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to 4-[(2-Chlorophenyl)Methylene]piperidine have shown cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds vary, with some exhibiting significant activity at low concentrations.

CompoundCell LineIC50 (µM)
4-[(2-Chlorophenyl)Methylene]piperidineHepG218.5
4-[(2-Chlorophenyl)Methylene]piperidineMCF-722.3

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another area where piperidine derivatives show promise. Compounds with similar structures have been tested for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) analyses indicate that substitutions on the piperidine ring significantly affect inhibitory activity.

The biological activity of 4-[(2-Chlorophenyl)Methylene]piperidine is thought to involve several mechanisms:

  • Enzyme Inhibition : Compounds can act as enzyme inhibitors, particularly targeting cholinesterases.
  • Cell Membrane Interaction : The lipophilicity of the compound may facilitate its integration into cell membranes, leading to disruption and subsequent cell death in pathogens.
  • Receptor Modulation : Piperidine derivatives may also interact with various receptors, influencing neurotransmitter systems and cellular signaling pathways.

Case Studies

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry highlighted that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, demonstrating their potential in neuroprotection.
  • Anticancer Activity : Research indicated that a derivative similar to 4-[(2-Chlorophenyl)Methylene]piperidine exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

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